molecular formula C11H10N2O5 B1603869 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline CAS No. 205448-44-8

6,7-Dimethoxy-4-hydroxy-3-nitroquinoline

Cat. No. B1603869
M. Wt: 250.21 g/mol
InChI Key: ZWHKUFJMQKYROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-4-hydroxy-3-nitroquinoline is a chemical compound with the molecular formula C11H10N2O5 and a molecular weight of 250.21 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . It has two methoxy groups at the 6th and 7th positions, a hydroxy group at the 4th position, and a nitro group at the 3rd position .


Physical And Chemical Properties Analysis

6,7-Dimethoxy-4-hydroxy-3-nitroquinoline has a molecular weight of 250.21 . Further physical and chemical properties were not found in the search results.

Safety And Hazards

The safety and hazards of 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline are not specified in the search results. It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

6,7-dimethoxy-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-17-9-3-6-7(4-10(9)18-2)12-5-8(11(6)14)13(15)16/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHKUFJMQKYROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627293
Record name 6,7-Dimethoxy-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4-hydroxy-3-nitroquinoline

CAS RN

205448-44-8
Record name 6,7-Dimethoxy-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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